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Compound of Interest

Compound Name: 4-Methylpyridazine

Cat. No.: B073047 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
methylpyridazine, a heterocyclic organic compound of interest in medicinal chemistry and

materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) characteristics, offering valuable data for compound

identification, structural elucidation, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic

molecules. Below are the available ¹H NMR data for 4-methylpyridazine.

¹H NMR Spectroscopic Data
While a publicly available, comprehensive dataset of assigned chemical shifts and coupling

constants for 4-methylpyridazine is not readily available in peer-reviewed literature, typical

proton NMR spectra can be found in spectral databases. The expected signals would

correspond to the methyl group protons and the three aromatic protons on the pyridazine ring.

For illustrative purposes, the ¹H NMR data for the structurally related compound 4-

methylpyridine is often referenced.

Table 1: ¹H NMR Data for 4-Methylpyridazine (Predicted and/or from Spectral Databases)
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Proton
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

CH₃ ~2.5 s -

H-3 ~7.2-7.4 d ~5

H-5 ~7.2-7.4 d ~5

H-6 ~8.9-9.1 s -

Note: The data presented above are estimations based on spectral databases and predictions.

Actual experimental values may vary depending on the solvent and other experimental

conditions.

¹³C NMR Spectroscopic Data
As of the compilation of this guide, experimental ¹³C NMR data for 4-methylpyridazine is not

readily available in the public domain. However, for the purpose of providing a comparative

reference, the ¹³C NMR data for the analogous compound, 4-methylpyridine, is presented

below. It is crucial to note that this data is for a different, albeit structurally similar, molecule and

should be used with caution.

Table 2: ¹³C NMR Data for 4-Methylpyridine

Carbon Chemical Shift (δ) ppm

CH₃ ~21.0

C-2, C-6 ~149.0

C-3, C-5 ~124.0

C-4 ~147.0

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation. The IR spectrum of 4-methylpyridazine is
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characterized by absorptions corresponding to aromatic C-H and C=N stretching, as well as

methyl C-H stretching and bending vibrations.

Table 3: Key IR Absorption Bands for 4-Methylpyridazine

Wavenumber (cm⁻¹) Intensity Vibrational Mode

3000-3100 Medium Aromatic C-H Stretch

2850-3000 Medium CH₃ Stretch

1550-1600 Strong C=N Stretch

1400-1500 Medium Aromatic C=C Stretch

1370-1470 Medium CH₃ Bending

700-900 Strong
Aromatic C-H Out-of-Plane

Bending

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. The electron ionization (EI) mass spectrum of 4-
methylpyridazine provides information about its molecular weight and fragmentation pattern.

The data presented below is sourced from the NIST WebBook.[1]

Table 4: Mass Spectrometry Data for 4-Methylpyridazine (Electron Ionization)

m/z Relative Intensity (%)

94 100.0 (Molecular Ion)

66 ~50

39 ~45

93 ~40

65 ~20

40 ~15
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Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques

discussed.

NMR Spectroscopy
Sample Preparation: Approximately 5-10 mg of the 4-methylpyridazine sample is dissolved

in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.5-0.7 mL in a

standard 5 mm NMR tube.

Data Acquisition: The NMR spectra are typically acquired on a 300, 400, or 500 MHz

spectrometer. For ¹H NMR, standard parameters include a 90° pulse, a spectral width of

approximately 16 ppm, and a sufficient number of scans to achieve an adequate signal-to-

noise ratio. For ¹³C NMR, a proton-decoupled sequence is commonly used with a wider

spectral width (e.g., 0-220 ppm).

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to an internal standard,

typically tetramethylsilane (TMS) at 0.00 ppm.

FTIR Spectroscopy
Sample Preparation: For a liquid sample like 4-methylpyridazine, a drop of the neat liquid

can be placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR)

accessory. Alternatively, a thin film can be prepared between two salt plates (e.g., NaCl or

KBr).

Data Acquisition: A background spectrum of the empty ATR crystal or salt plates is first

recorded. The sample is then placed in the beam path, and the sample spectrum is acquired.

Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Multiple scans are co-added to improve the signal-to-noise ratio.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization)
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Sample Introduction: A small amount of the 4-methylpyridazine sample is introduced into

the mass spectrometer, often via a direct insertion probe or through a gas chromatograph

(GC-MS). The sample is vaporized in the ion source.

Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-

energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺) and

various fragment ions.

Mass Analysis and Detection: The positively charged ions are accelerated and separated

based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-

flight analyzer). The detector records the abundance of each ion at a specific m/z value,

generating the mass spectrum.

Visualized Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound like 4-methylpyridazine.
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General Workflow for Spectroscopic Analysis of 4-Methylpyridazine
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Caption: A flowchart illustrating the typical workflow for the spectroscopic analysis of an organic

compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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